

SSR180711 solubility and preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SSR180711

Cat. No.: B1242869

Get Quote

Application Notes and Protocols for SSR180711

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **SSR180711** for in vitro assays. This document includes protocols for key experiments and visual diagrams of its signaling pathway and experimental workflows.

Introduction

SSR180711 is a selective partial agonist for the α 7 nicotinic acetylcholine receptor (α 7 nAChR). [1][2] It demonstrates high affinity for both human and rat α 7 nAChRs and has been shown to enhance glutamatergic neurotransmission and long-term potentiation (LTP) in the hippocampus.[1] These characteristics make **SSR180711** a compound of interest for research into cognitive function and neurological disorders.

Data Presentation

Solubility

Solvent	Maximum Solubility	
Water	100 mM	
DMSO	100 mM	



Data sourced from R&D Systems technical data.[3]

In Vitro Activity

Assay Type	Species/System	Parameter	Value
Receptor Binding	Rat α7 nAChR	Ki	22 ± 4 nM
Receptor Binding	Human α7 nAChR	Ki	14 ± 1 nM
Functional Activity	Human α7 nAChR in Xenopus oocytes	EC50	4.4 μΜ
Functional Activity	Human α7 nAChR in Xenopus oocytes	Intrinsic Activity	51%
Functional Activity	Human α7 nAChR in GH4C1 cells	EC50	0.9 μΜ
Functional Activity	Human α7 nAChR in GH4C1 cells	Intrinsic Activity	36%
LTP Induction	Rat and Mouse Hippocampal Slices	Effective Concentration	0.3 μΜ

Data compiled from functional and binding profile studies.[1]

Experimental Protocols Preparation of SSR180711 Stock Solutions

Objective: To prepare a high-concentration stock solution of **SSR180711** for subsequent dilution in various in vitro assays.

Materials:

- SSR180711 hydrochloride (M.Wt: 361.66 g/mol)[3]
- Sterile, nuclease-free water or DMSO
- Sterile microcentrifuge tubes



- Vortex mixer
- Calibrated pipettes

Protocol:

- Calculate the required mass of SSR180711: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = 100 mmol/L * 0.001 L * 361.66 g/mol * 1000 mg/g = 36.166 mg (Adjust volume as needed).
- Weigh the SSR180711: Carefully weigh the calculated amount of SSR180711 powder in a sterile microcentrifuge tube.
- Solubilization: Add the corresponding volume of sterile water or DMSO to the tube. For example, to prepare a 100 mM solution with 36.166 mg of **SSR180711**, add 1 mL of solvent.
- Mixing: Vortex the solution thoroughly until the **SSR180711** is completely dissolved.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.[3]

Radioligand Binding Assay for α7 nAChR

Objective: To determine the binding affinity (K_i) of **SSR180711** for the α 7 nAChR using a competitive binding assay with a radiolabeled ligand such as [3H] α -bungarotoxin.

Materials:

- Cell membranes expressing human or rat α7 nAChR
- [³H]α-bungarotoxin (radioligand)
- SSR180711 (competitor)
- Assay buffer (e.g., Tris-HCl buffer with BSA)
- Unlabeled α-bungarotoxin (for non-specific binding)
- 96-well filter plates



- Scintillation fluid
- Scintillation counter

Protocol:

- Prepare dilutions: Prepare a series of dilutions of SSR180711 in the assay buffer.
- Assay setup: In a 96-well plate, add the following to each well:
 - Cell membranes expressing α7 nAChR.
 - [3H]α-bungarotoxin at a concentration near its K_a.
 - Varying concentrations of SSR180711.
 - For total binding wells, add assay buffer instead of SSR180711.
 - \circ For non-specific binding wells, add a saturating concentration of unlabeled α -bungarotoxin.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
- Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
- Scintillation counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
- Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the **SSR180711** concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the K₁ using the Cheng-Prusoff equation.



Functional Assay in Xenopus Oocytes

Objective: To characterize the functional activity (EC₅₀ and intrinsic activity) of **SSR180711** on human α 7 nAChRs expressed in Xenopus oocytes using two-electrode voltage clamp.

Materials:

- Xenopus laevis oocytes
- cRNA encoding human α7 nAChR
- SSR180711
- Acetylcholine (ACh) as a reference agonist
- Recording solution (e.g., Barth's solution)
- Two-electrode voltage clamp setup
- Microinjection system

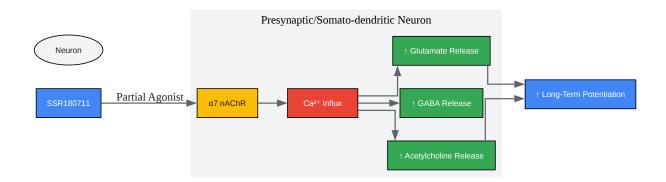
Protocol:

- Oocyte preparation and injection: Surgically remove oocytes from a female Xenopus laevis and inject them with cRNA encoding the human $\alpha 7$ nAChR. Incubate the oocytes for 2-5 days to allow for receptor expression.
- Electrophysiological recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential of -70 mV.
- Compound application: Apply increasing concentrations of SSR180711 to the oocyte via the perfusion system. Record the resulting inward currents.
- Reference agonist application: Apply a maximally effective concentration of ACh to determine the maximum response.



• Data analysis: Normalize the current responses induced by **SSR180711** to the maximum response induced by ACh. Plot the normalized response as a function of **SSR180711** concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the intrinsic activity (E_{max}).[1]

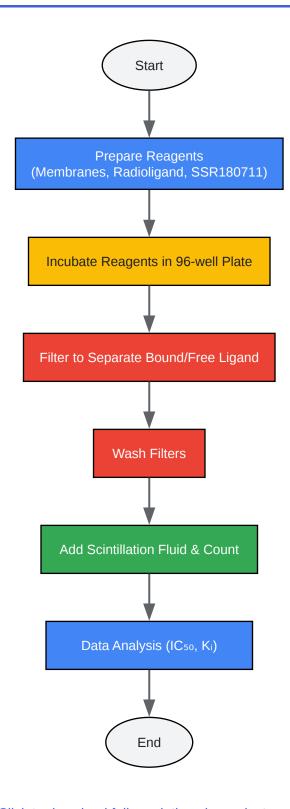
Visualizations



Click to download full resolution via product page

Caption: Signaling pathway of **SSR180711** as an α7 nAChR partial agonist.





Click to download full resolution via product page

Caption: Workflow for the $\alpha 7$ nAChR radioligand binding assay.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SSR 180711 hydrochloride | Nicotinic (a7) Receptor Agonists: R&D Systems [rndsystems.com]
- To cite this document: BenchChem. [SSR180711 solubility and preparation for in vitro assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242869#ssr180711-solubility-and-preparation-for-in-vitro-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com